REACTION_CXSMILES
|
O.[C:2]([CH2:5][NH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[O:16][CH3:17])(=[O:4])[NH2:3]>[Fe].C(O)(=O)C>[C:2]([CH2:5][NH:6][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[O:16][CH3:17])(=[O:4])[NH2:3]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(N)(=O)CNC1=C(C=CC(=C1)[N+](=O)[O-])OC
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to a temperature of 85° C.
|
Type
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ADDITION
|
Details
|
one adds
|
Type
|
CUSTOM
|
Details
|
for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
at 90° C
|
Type
|
ADDITION
|
Details
|
One adds soda
|
Type
|
CUSTOM
|
Details
|
to obtain a pH of 7.5
|
Type
|
CUSTOM
|
Details
|
The expected product which precipitates
|
Type
|
WASH
|
Details
|
washed with very little water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized in methylisobutylketone
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)CNC1=C(C=CC(=C1)N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |